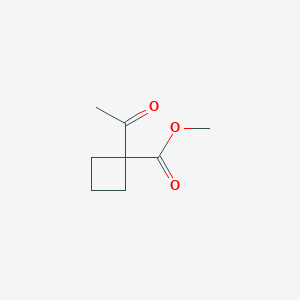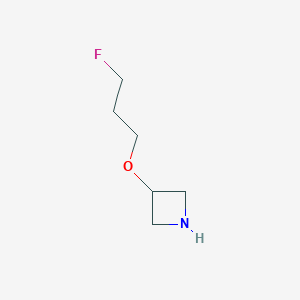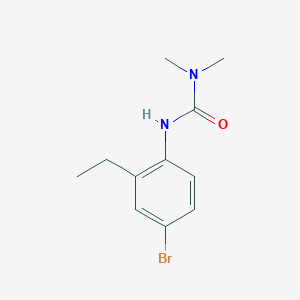
1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene
Overview
Description
1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, and a fluoroethoxy group
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available bromobenzene and fluorobenzene derivatives.
Reaction Conditions: The introduction of the fluoroethoxy group is achieved through nucleophilic substitution reactions. This involves reacting the bromobenzene derivative with a suitable fluoroethanol under basic conditions.
Catalysts and Reagents: Common reagents include potassium carbonate or sodium hydride as bases, and the reactions are often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity.
Chemical Reactions Analysis
1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.
Coupling Reactions: It is a suitable substrate for palladium-catalyzed coupling reactions such as Suzuki and Heck reactions, leading to the formation of biaryl compounds.
Scientific Research Applications
1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.
Pharmaceuticals: It is investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene in various reactions involves:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions where the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products.
Nucleophilic Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Catalytic Pathways: In coupling reactions, palladium catalysts facilitate the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.
Comparison with Similar Compounds
1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene can be compared with other halogenated aromatic compounds:
Fluorobenzene: Unlike fluorobenzene, which has a single fluorine atom, this compound has additional bromine and fluoroethoxy groups, making it more versatile in synthetic applications.
Bromobenzene: Bromobenzene lacks the fluorine and fluoroethoxy groups, limiting its reactivity compared to this compound.
Chlorobenzene: Chlorobenzene is similar in structure but less reactive due to the presence of chlorine instead of bromine and fluorine.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(2-fluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-6-3-7(11)5-8(4-6)12-2-1-10/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKWUMIXQARVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405940.png)


![4-[3-(Propan-2-yloxy)phenyl]benzaldehyde](/img/structure/B1405945.png)


amine](/img/structure/B1405951.png)

